molecular formula C30H20N2O3S B2659114 4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 312605-81-5

4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2659114
CAS No.: 312605-81-5
M. Wt: 488.56
InChI Key: YJMWJSWAPTZQLZ-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound featuring a thiazole ring, benzoyl groups, and benzamide functionality

Scientific Research Applications

4-Benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available literature, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactionsKey reagents often used in these reactions include benzoyl chloride, thioamides, and anhydrous aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature settings, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 4-Benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide stands out due to its unique combination of benzoyl, thiazole, and benzamide functionalities, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-benzoyl-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O3S/c33-26(21-12-6-2-7-13-21)23-16-18-24(19-17-23)29(35)32-30-31-25(20-10-4-1-5-11-20)28(36-30)27(34)22-14-8-3-9-15-22/h1-19H,(H,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMWJSWAPTZQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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